PAMAM DENDRIMER GENERATION

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

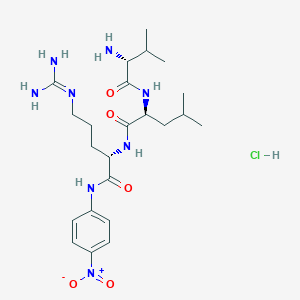

Poly(amidoamine) dendrimers, commonly known as PAMAM dendrimers, are a class of highly branched, tree-like polymers. These macromolecules are synthesized from a central core and exhibit a high degree of structural uniformity, multivalency, and a well-defined molecular architecture.

准备方法

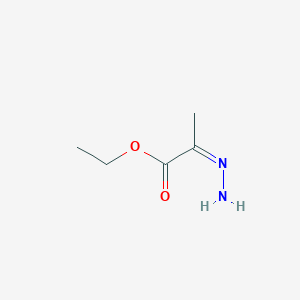

PAMAM dendrimers are synthesized through a stepwise, iterative process involving two main reactions: Michael addition and amidation. The synthesis begins with a core molecule, typically ethylenediamine, which undergoes a Michael addition reaction with methyl acrylate to form an ester-terminated intermediate. This intermediate is then subjected to amidation with ethylenediamine to yield an amine-terminated dendrimer. This process is repeated to build successive generations of the dendrimer, with each generation doubling the number of reactive surface groups .

Industrial production of PAMAM dendrimers involves similar synthetic routes but on a larger scale. The reaction conditions are carefully controlled to ensure high purity and uniformity of the final product. Common solvents used in the synthesis include methanol and dimethylformamide, and the reactions are typically carried out under inert nitrogen atmosphere to prevent oxidation .

化学反应分析

PAMAM dendrimers undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of multiple functional groups on the dendrimer surface. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of amine-terminated PAMAM dendrimers can yield amide or imide derivatives, while substitution reactions with nucleophiles can introduce various functional groups onto the dendrimer surface .

科学研究应用

PAMAM dendrimers have a wide range of scientific research applications due to their unique structural and functional properties. In chemistry, they are used as catalysts and nanoreactors, providing a confined environment for chemical reactions. In biology and medicine, PAMAM dendrimers are employed as drug delivery vehicles, gene transfection agents, and imaging agents. Their ability to encapsulate and release therapeutic molecules in a controlled manner makes them ideal for targeted drug delivery and cancer therapy .

In industry, PAMAM dendrimers are used in the development of advanced materials, such as coatings, adhesives, and sensors. Their high surface area and functional group density enable them to interact with various substrates, enhancing the performance of these materials .

作用机制

The mechanism by which PAMAM dendrimers exert their effects is primarily based on their ability to interact with biological membranes and macromolecules. The dendrimers can form stable complexes with drugs, DNA, and proteins, facilitating their transport across cell membranes. This interaction is mediated by electrostatic forces, hydrogen bonding, and hydrophobic interactions .

PAMAM dendrimers can also enhance the absorption of poorly absorbable drugs by increasing the secretion of organic cation transporters, such as OCT1, OCT2, and OCT3. This absorption-enhancing effect is generation- and concentration-dependent, with higher generation dendrimers exhibiting greater efficacy .

相似化合物的比较

PAMAM dendrimers are often compared with other dendrimer families, such as poly(propylene imine) (PPI) dendrimers and poly(L-lysine) dendrimers. While all dendrimers share a similar branched structure, PAMAM dendrimers are unique in their amide and amine functionalities, which confer greater biocompatibility and versatility in functionalization .

PPI dendrimers, for example, have a different core and branching units, resulting in distinct physicochemical properties. Poly(L-lysine) dendrimers, on the other hand, are composed of amino acid residues and are primarily used in biomedical applications due to their biodegradability .

属性

CAS 编号 |

192948-77-9 |

|---|---|

分子式 |

C494H800N122Na64O188 |

分子量 |

12927.69 |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2E)-2-[(2E)-2-[2-chloro-3-[(E)-2-[1-(3-isothiocyanatopropyl)-3,3-dimethylindol-1-ium-2-yl]ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-1-(3-isothiocyanatopropyl)-3,3-dimethylindole;bromide](/img/structure/B1142956.png)